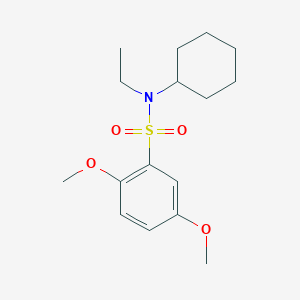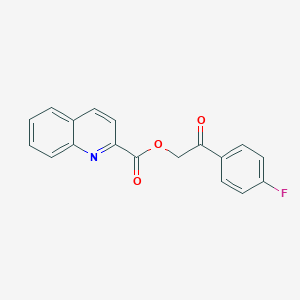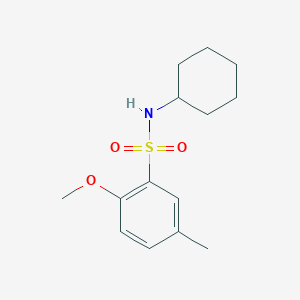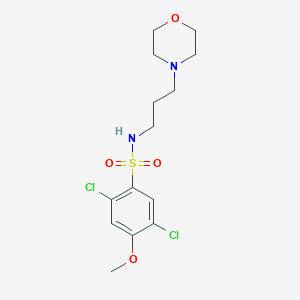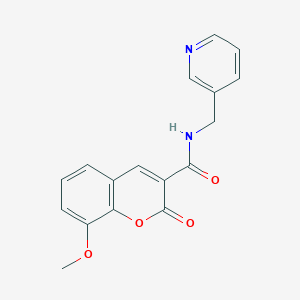![molecular formula C23H18N2O3S B279103 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a member of the benzoic acid family and has a molecular weight of 436.5 g/mol.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid is still under investigation. However, studies have suggested that this compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific signaling pathways. For example, Li et al. (2018) found that this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been studied for its antioxidant activity. A study by Zhang et al. (2019) demonstrated that this compound has potent free radical scavenging activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid in lab experiments is its relatively low toxicity. However, one limitation is its solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. A study by Zhang et al. (2020) demonstrated that this compound has neuroprotective effects in a mouse model of Parkinson's disease. Another potential future direction is the development of this compound derivatives with improved solubility and potency.
In conclusion, this compound has shown potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Its mechanism of action is still under investigation, but studies have suggested that it may inhibit specific signaling pathways. This compound has various biochemical and physiological effects, including antioxidant activity. While it has advantages such as low toxicity, its solubility in water may limit its use in certain experiments. There are several potential future directions for research on this compound, including its use in the treatment of neurodegenerative diseases and the development of this compound derivatives.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid involves the reaction of 4-methyl-2-nitrobenzoic acid with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Applications De Recherche Scientifique
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. In a study conducted by Li et al. (2018), this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Wu et al. (2020) demonstrated that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C23H18N2O3S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-methyl-2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3S/c1-13-3-9-17(23(27)28)18(11-13)21(26)24-16-7-5-15(6-8-16)22-25-19-10-4-14(2)12-20(19)29-22/h3-12H,1-2H3,(H,24,26)(H,27,28) |
Clé InChI |
HPXKTTVKSDHAKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


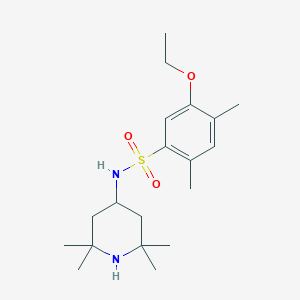

![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
